molecular formula C26H30N4O2 B4577904 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

Cat. No.: B4577904
M. Wt: 430.5 g/mol
InChI Key: YKQAYMJRMSKNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone features a piperazine core linked to a pyrrolidinyl-oxoethyl group and a 2-phenylindole moiety via ethanone bridges. This structure combines a flexible piperazine scaffold with aromatic and heterocyclic substituents, which are common in bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name

2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(28-12-6-7-13-28)19-27-14-16-29(17-15-27)26(32)20-30-23-11-5-4-10-22(23)18-24(30)21-8-2-1-3-9-21/h1-5,8-11,18H,6-7,12-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQAYMJRMSKNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on piperazine-ethanone scaffolds, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Substituent Variations on the Piperazine Ring
Compound Name Substituent on Piperazine Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound 2-oxo-2-(pyrrolidin-1-yl)ethyl 2-phenylindole ~451.5 (estimated) Not reported Hypothesized CNS/anticancer activity
2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone () Chloroethyl Chlorine substituent 311.77 Not reported Potential intermediate in drug synthesis
1-(4-benzhydrylpiperazin-1-yl)-2-(3-isopropyl-2-methylindol-1-yl)ethanone () Benzhydryl Bulky aromatic substituent ~477.6 (estimated) Not reported Enhanced lipophilicity, CNS targets
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyltetrazol-5-yl)thio)ethanone (7e, ) 4-Methoxyphenylsulfonyl Sulfonyl group ~534.6 131–134 Antiproliferative activity (IC₅₀ ~8 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in 7e) enhance antiproliferative activity compared to electron-donating groups (e.g., methoxy) .
  • Halogenated analogs (e.g., chloro in ) may serve as synthetic intermediates for further functionalization .
Variations in the Indole/Substituted Aromatic Moieties
Compound Name Aromatic/Heterocyclic Group Positional Isomerism Molecular Weight (g/mol) Activity Notes
Target Compound 2-phenyl-1H-indol-1-yl Indole substituted at N1 ~451.5 Likely modulates serotonin/dopamine receptors
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone () Indol-2-yl Indole substituted at C2 311.41 Unknown activity, structural isomerism
1-(5-methyl-1H-indol-3-yl)-2-(4-benzhydrylpiperazin-1-yl)ethanone () 5-methylindol-3-yl Indole substituted at C3 ~477.6 Potential kinase inhibition

Key Observations :

  • Positional isomerism (e.g., N1 vs. C2/C3 indole substitution) significantly impacts receptor binding. For example, N1-substituted indoles (target compound) are more common in serotonin receptor ligands .
Melting Points and Solubility
  • Sulfonyl-containing analogs (e.g., 7e–7k in ) exhibit higher melting points (123–167°C) due to increased crystallinity from polar groups .
  • Bulky aromatic substituents (e.g., benzhydryl in ) reduce melting points, correlating with lower solubility in aqueous media .

Biological Activity

The compound 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone , also referred to by its CAS number 26328-04-1 , exhibits significant biological activity that warrants detailed exploration. This article synthesizes current research findings, case studies, and biological data related to this compound.

The molecular formula of the compound is C26H35N3O9C_{26}H_{35}N_{3}O_{9}, with a molecular weight of 533.57 g/mol . It is characterized by the presence of a piperazine ring, a pyrrolidine moiety, and an indole structure, which contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects, including:

  • Calcium Channel Blockade : Similar compounds have demonstrated the ability to block calcium channels, which can lead to vasodilation and improved blood flow in various vascular tissues .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Anticancer Activity

Table 1 summarizes the IC50 values for various derivatives related to the compound in different cancer cell lines:

Compound DerivativeCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5490.75
Compound CA3752.78
1-{4-[2-oxo...}OVXF 899TBDCurrent Study

These values indicate a promising potential for anticancer applications, particularly in breast and lung cancer models.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit antimicrobial properties against various pathogens. The following table illustrates the antimicrobial efficacy of related derivatives:

Compound DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FBacillus cereus8 µg/mL

Case Studies

Case Study 1: Cardiovascular Applications

A study involving cinepazide maleate (structurally related to the compound ) demonstrated its effectiveness in treating cardiovascular diseases by enhancing blood flow and reducing vascular resistance. The study highlighted its potential applications in managing conditions such as angina pectoris and myocardial infarction .

Case Study 2: Neuroprotective Effects

Research has suggested that compounds similar to 1-{4-[2-oxo...} may provide neuroprotective benefits by improving microcirculation and reducing oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-2-(2-phenyl-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.